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Introduction
Premature ejaculation (PE) is a prevalent male sexual dysfunction characterized by a short

ejaculatory latency. The neurobiological pathways governing ejaculation are complex, with the

oxytocin system emerging as a key regulator. Oxytocin, a neuropeptide, plays a significant role

in male sexual responses, and antagonism of its receptor (OTR) has been identified as a

promising therapeutic strategy for PE.[1][2] SHR1653 is a novel, highly potent, and selective

oxytocin receptor antagonist with excellent blood-brain barrier penetration, making it a

compelling candidate for the treatment of central nervous system-related disorders, including

premature ejaculation.[1][2][3] This technical guide provides a comprehensive overview of the

available preclinical data on SHR1653 and outlines a representative in vivo efficacy model for

its evaluation in premature ejaculation.

Core Compound Profile: SHR1653
SHR1653 is distinguished by its high affinity for the human oxytocin receptor and its selectivity

over related vasopressin receptors.[1][2] Its ability to penetrate the blood-brain barrier is a key

feature, as central oxytocinergic pathways are believed to be crucial in the timing of ejaculation.

[1][3]
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The following tables summarize the key in vitro and in vivo pharmacological and

pharmacokinetic parameters of SHR1653, derived from the primary literature.

Parameter Value Species Reference

IC50 (hOTR) 15 nM Human [4][5]

Selectivity

Excellent over V1A,

V1B, and V2

receptors

- [1][2]

Brain Penetration

(Kpu,u)
0.188 Rat [1]

Table 1: In Vitro and CNS Penetration Data for SHR1653.

Species Dosing
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

T1/2 (h)

Rat
30 mg/kg

(p.o.)
1030 2.0 8340 3.5

Rat
150 mg/kg

(p.o.)
5260 4.0 54500 4.9

Dog 2 mg/kg (p.o.) 185 1.8 1340 4.5

Dog
20 mg/kg

(p.o.)
2070 2.5 18200 5.3

Table 2: In Vivo Pharmacokinetic Profile of SHR1653 across Species.[1]

Mechanism of Action: Oxytocin Receptor
Antagonism
SHR1653 exerts its pharmacological effect by competitively blocking the oxytocin receptor. In

the context of ejaculation, oxytocin is believed to act at both central and peripheral levels to
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facilitate the ejaculatory reflex. By antagonizing the OTR, SHR1653 is hypothesized to increase

the threshold for ejaculation, thereby prolonging ejaculatory latency.
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Caption: Signaling pathway of SHR1653 as an OTR antagonist.

In Vivo Efficacy in a Premature Ejaculation Model
While the primary publication on SHR1653 indicates that studies in a rat PE model were

planned, detailed results from such studies are not yet publicly available in the peer-reviewed

literature.[1] However, one source mentions that oral administration of SHR1653 significantly

prolonged ejaculatory latency by 60-90% in animal models of premature ejaculation, though the

specific study details are not provided.[3]

To evaluate the potential of SHR1653, a representative experimental protocol based on

established methodologies for inducing and assessing premature ejaculation in rats is

described below.

Experimental Protocol: Pharmacologically-Induced
Premature Ejaculation Model
This protocol utilizes a 5-HT1A receptor agonist to induce a state of rapid ejaculation in male

rats, a validated model for screening compounds aimed at treating PE.[6]

1. Animals:
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Male Wistar rats (250-300g) are used.

Ovariectomized female Wistar rats, brought into behavioral estrus with hormonal treatment

(e.g., estradiol benzoate and progesterone), serve as stimuli.

2. Acclimation and Baseline Testing:

Male rats are acclimated to the testing environment.

Baseline sexual behavior is assessed by pairing males with receptive females for a 30-

minute period. Key parameters are recorded.

3. Induction of Premature Ejaculation:

The 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), is

administered to the male rats (e.g., 0.8 mg/kg, intrathecally) to induce a shortened

ejaculatory latency.[6]

4. Drug Administration:

SHR1653 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) at a

predetermined time before the behavioral test, based on its pharmacokinetic profile.

A vehicle control group and a positive control group (e.g., a selective serotonin reuptake

inhibitor) are included.

5. Behavioral Assessment:

Following drug administration and PE induction, male rats are paired with receptive females

for a 30-minute observation period.

The following parameters are recorded by trained observers, often with the aid of video

recording software:

Mount Latency (ML): Time from the introduction of the female to the first mount.

Intromission Latency (IL): Time from the introduction of the female to the first intromission.
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Ejaculation Latency (EL): Time from the first intromission to ejaculation.

Mount Frequency (MF): Number of mounts before ejaculation.

Intromission Frequency (IF): Number of intromissions before ejaculation.

Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.

6. Data Analysis:

Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc

tests) to compare the effects of SHR1653 with the vehicle control. A significant increase in

ejaculation latency is the primary endpoint for efficacy.

Experimental Workflow
The following diagram illustrates the experimental workflow for the described premature

ejaculation model.
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Caption: Experimental workflow for a rat PE model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1193598?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
SHR1653 is a promising oxytocin receptor antagonist with a pharmacological and

pharmacokinetic profile that supports its development for the treatment of premature

ejaculation. While specific in vivo efficacy data in a PE model is not yet extensively published,

the established role of the oxytocin system in ejaculation provides a strong rationale for its

investigation. The experimental protocol outlined in this guide represents a robust method for

evaluating the efficacy of SHR1653 and similar compounds in a validated animal model of

premature ejaculation. Further studies are anticipated to elucidate the full therapeutic potential

of SHR1653 in this indication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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